4-(4-(Dimethylamino)benzylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid
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Overview
Description
4-(4-Dimethylamino-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylamino group, a benzylidene moiety, and a tetrahydro-acridine carboxylic acid group. Its distinct chemical properties make it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Dimethylamino-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-dimethylaminobenzaldehyde with a suitable acridine derivative under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the benzylidene linkage .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced catalytic systems to enhance yield and purity. Catalysts such as silver nanoparticles supported on oxides like Al2O3, CeO2, and MgO have been explored for their efficiency in synthesizing similar compounds . The reaction conditions are optimized to ensure high yield and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-(4-Dimethylamino-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzylidene moiety to a benzyl group, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce benzyl derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
4-(4-Dimethylamino-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism by which 4-(4-Dimethylamino-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid exerts its effects involves interactions with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzylidene moiety can engage in π-π stacking interactions. These interactions influence the compound’s binding affinity and reactivity with different biological and chemical targets .
Comparison with Similar Compounds
Similar Compounds
2-[(4-Dimethylamino-benzylidene)amino]phenol: This compound shares the dimethylamino-benzylidene moiety but differs in the rest of its structure.
4-(Dimethylamino)benzylidene-4-acetamideaniline: Another similar compound with different functional groups attached to the benzylidene moiety.
Uniqueness
4-(4-Dimethylamino-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is unique due to its tetrahydro-acridine carboxylic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C23H22N2O2 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
(4E)-4-[[4-(dimethylamino)phenyl]methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid |
InChI |
InChI=1S/C23H22N2O2/c1-25(2)17-12-10-15(11-13-17)14-16-6-5-8-19-21(23(26)27)18-7-3-4-9-20(18)24-22(16)19/h3-4,7,9-14H,5-6,8H2,1-2H3,(H,26,27)/b16-14+ |
InChI Key |
PIINAXLADFXBHN-JQIJEIRASA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\CCCC3=C(C4=CC=CC=C4N=C23)C(=O)O |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2CCCC3=C(C4=CC=CC=C4N=C23)C(=O)O |
Origin of Product |
United States |
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